molecular formula C15H15N5S B10802848 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B10802848
M. Wt: 297.4 g/mol
InChI Key: WJQFDNAXZHSKDX-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 786715-29-5) is a heterocyclic compound with the molecular formula C₁₅H₁₅N₅S and a molecular weight of 297.38 g/mol . Its structure combines a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring linked to a pyridine moiety. This compound is typically stored at 2–8°C under dry conditions and carries hazard warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors such as GPR55 () and P2Y12 (). The pyridinyl-piperazine substituent in this compound enhances solubility and bioavailability, common features in kinase inhibitors and receptor antagonists .

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H15N5S/c1-2-5-16-13(3-1)19-6-8-20(9-7-19)14-12-4-10-21-15(12)18-11-17-14/h1-5,10-11H,6-9H2

InChI Key

WJQFDNAXZHSKDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

Preparation Methods

The preparation of WAY-633558 involves several synthetic routes and reaction conditions. One common method includes the use of indazole compounds. The preparation method typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[2,3-d]pyrimidine core and piperazine ring offer reactive sites for nucleophilic substitution:

  • Thienopyrimidine Core :

    • Position 2 and 4 of the pyrimidine ring (electron-deficient due to adjacent sulfur and nitrogen) are prone to nucleophilic attack. For example, chlorine substituents at these positions can be displaced by amines or alkoxides .

    • In related compounds, sodium ethoxide in ethanol facilitates cyclization via nucleophilic substitution, forming fused carboxamide derivatives .

  • Piperazine Ring :

    • The secondary amine in piperazine undergoes alkylation or acylation. For instance, introducing ethyl groups via reductive alkylation (e.g., formaldehyde and NaBH3CN) .

Example Reaction:

4-Chlorothieno[2,3-d]pyrimidine+4-(Pyridin-2-yl)piperazineEtOH, Δ4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine+HCl\text{4-Chlorothieno[2,3-d]pyrimidine} + \text{4-(Pyridin-2-yl)piperazine} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine} + \text{HCl}

Reductive Transformations

The compound’s unsaturated bonds and heteroatoms allow reductive modifications:

  • Pyrimidine Ring Reduction : Hydrogenation (H₂/Pd-C) can reduce the pyrimidine ring to a dihydro derivative, though direct evidence for this compound is limited .

  • Piperazine Functionalization : Sodium cyanoborohydride enables reductive alkylation of the piperazine nitrogen .

Oxidation Reactions

  • Thiophene Sulfur Oxidation : The sulfur atom in the thieno ring can be oxidized to sulfoxide or sulfone using agents like mCPBA .

  • Pyridine Ring Oxidation : The pyridine moiety may undergo oxidation to form N-oxide derivatives under strong oxidizing conditions.

Cyclization and Ring-Opening Reactions

  • Cyclization : Heating with sodium ethoxide promotes intramolecular cyclization, forming fused pyridopyrimidine derivatives .

  • Ring-Opening : Strong acids or bases may cleave the thieno ring, though specific examples are not documented for this compound.

Functionalization of the Piperazine-Pyridine Moiety

  • Pyridine Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) can modify the pyridine ring.

  • Piperazine Modifications :

    • Alkylation with alkyl halides or Michael addition to α,β-unsaturated carbonyl compounds.

    • Acylation using acyl chlorides or anhydrides .

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets through:

  • Hydrogen Bonding : The pyrimidine and pyridine nitrogens form hydrogen bonds with kinase active sites (e.g., Ser904 and Gly863 in PARP-1) .

  • π-π Stacking : The aromatic systems engage in stacking interactions with tyrosine residues (e.g., Tyr907) .

Key Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsOutcomeReference
Nucleophilic SubstitutionEthanol, sodium ethoxide, refluxPiperazine substitution at pyrimidine
Reductive AlkylationFormaldehyde, NaBH3CN, acetic acidPiperazine N-alkylation
OxidationmCPBA, DCM, RTThiophene sulfoxide/sulfone formation

Structural Insights Influencing Reactivity

  • Thieno[2,3-d]pyrimidine Core :

    • Electron-deficient due to conjugated S and N atoms.

    • Positions 2 and 4 are most reactive toward nucleophiles.

  • Piperazine-Pyridine Linkage :

    • Piperazine’s flexibility enhances interaction with biological targets.

    • Pyridine’s lone pair enables coordination with metal catalysts or participation in acid-base reactions.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is its potential as an anticancer agent. Research has indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDK4 and CDK6 have been shown to be effective in treating various cancers by preventing cell proliferation and promoting apoptosis in cancerous cells .

Case Study: CDK Inhibition

A study highlighted the effectiveness of pyrimidine derivatives in inhibiting CDK activity. The introduction of 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine as a novel compound demonstrated significant inhibition of CDK4 and CDK6, leading to decreased viability of cancer cell lines such as MV4-11 . This suggests its potential role in developing targeted cancer therapies.

Antimicrobial Activity

Another area where this compound shows promise is in antimicrobial applications. Various studies have explored the synthesis of thieno[2,3-d]pyrimidine derivatives and their biological activities against bacterial strains. The presence of the piperazine and pyridine moieties contributes to enhanced interactions with microbial targets, potentially leading to effective antimicrobial agents .

Research Findings

In a comparative study, derivatives similar to 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine exhibited varying degrees of antibacterial activity against common pathogens. The structure-activity relationship analysis indicated that modifications at specific positions could enhance efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thieno[2,3-d]pyrimidines have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

In Vitro Studies

In vitro studies demonstrated that certain derivatives could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This positions 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine as a candidate for developing new anti-inflammatory drugs .

Neuropharmacological Applications

Given its structural characteristics, there is growing interest in the neuropharmacological applications of this compound. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders.

Preliminary Findings

Initial research indicates that derivatives may exhibit neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine. Variations in substituents on the pyridine and piperazine rings can lead to significant changes in biological activity.

ModificationEffect on Activity
Methyl group on piperazineIncreased anticancer activity
Halogen substitutions on pyridineEnhanced antimicrobial properties
Hydroxyl group on thieno ringImproved anti-inflammatory effects

Mechanism of Action

The mechanism of action of WAY-633558 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Aniline vs. Urea/Benzimidazole Derivatives
  • Aniline-substituted thienopyrimidines (e.g., derivatives with 3- or 4-position substitutions on the terminal phenyl ring) exhibit superior inhibitory activity against targets like histone deacetylases (HDACs) compared to urea- or benzimidazole-containing analogues. For instance, aniline derivatives demonstrated IC₅₀ values < 100 nM in enzymatic assays, whereas urea derivatives showed reduced potency (Tables 1 and 2 in ) .
  • Mechanistic Insight : The electron-rich aniline group facilitates π-π stacking and hydrogen bonding with active-site residues, enhancing target affinity .
Halogenated vs. Non-Halogenated Analogues
  • The introduction of halogens (e.g., 4-fluorophenyl in ’s compound 7a) improves metabolic stability and binding affinity. For example, 7a (5-(4-chlorophenyl)-4-[4-(3-phenylallyl)piperazinyl]thienopyrimidine) showed enhanced oral bioavailability when formulated with starch nanoparticles () .
  • In contrast, non-halogenated derivatives like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () rely on fused ring systems for activity, achieving 82% yield in synthesis but with uncharacterized pharmacokinetics .

Role of the Piperazine Moiety

Piperazine derivatives are pivotal for optimizing solubility and receptor engagement:

  • Target Compound : The pyridinyl-piperazine group enables dual interactions—basic nitrogen atoms in piperazine enhance water solubility, while the pyridine ring participates in hydrophobic interactions .
  • Comparison with Morpholine Analogues: Morpholine-substituted thienopyrimidines (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine in ) exhibit reduced blood-brain barrier penetration compared to piperazine derivatives, limiting their utility in CNS targets . Piperazine-based compounds like the Menin-MLL inhibitor MI-2 () demonstrate nanomolar inhibition (IC₅₀ = 14 nM) due to the 5,5-dimethylthiazole-piperazine substituent, highlighting the importance of bulky, lipophilic groups for protein-protein interaction inhibition .

Pharmacological and Physicochemical Profiles

Table 1. Key Comparisons of Thienopyrimidine Derivatives

Compound Substituents Biological Activity Key Findings Reference
Target Compound 4-(Pyridin-2-ylpiperazinyl) GPR55 antagonist Moderate solubility; H302 hazard
MI-2 (Menin-MLL inhibitor) 4-(5,5-Dimethylthiazolylpiperazinyl) Menin-MLL interaction inhibitor IC₅₀ = 14 nM; >90% plasma protein binding
7a () 4-(4-Fluorophenylpiperazinyl) Anti-proliferative (pancreatic cancer) Enhanced oral bioavailability with starch NPs
Aniline derivative () 3/4-Substituted phenyl HDAC inhibitor IC₅₀ < 100 nM; superior to urea analogues
Morpholine derivative () 4-Morpholinyl Kinase inhibitor Limited CNS penetration

Biological Activity

4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core substituted with a pyridin-2-yl piperazine group. This unique structure is believed to contribute to its biological activity, particularly in targeting various receptors and enzymes.

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Compounds similar to 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .
  • VEGFR Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR)-2, which is crucial in angiogenesis and cancer progression. Several derivatives demonstrated potent inhibitory activities against VEGFR-2, indicating potential applications in cancer therapy .
  • Tyrosinase Inhibition : Studies have suggested that derivatives of thieno[2,3-d]pyrimidine can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This activity may be beneficial in treating hyperpigmentation disorders .

Biological Activity Summary

Activity Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
VEGFR-2 inhibitionDisruption of angiogenesis and cancer cell proliferation
Tyrosinase inhibitionReduction of melanin synthesis
AntimicrobialExhibits moderate to strong antimicrobial properties
AntitumorPotential anti-tumor effects observed in various cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that certain compounds significantly reduced inflammation markers in vitro. Compounds with electron-donating groups showed enhanced anti-inflammatory activity .
  • VEGFR Inhibition Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. The most potent inhibitors showed IC50 values in the low micromolar range, demonstrating significant potential for cancer treatment .
  • Tyrosinase Activity : Research into the anti-tyrosinase activity of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives revealed that compounds with hydroxyl substitutions exhibited the highest inhibitory effects against tyrosinase, suggesting their utility in cosmetic applications .

Q & A

Q. Advanced

  • C-4 Position: Alkynyl substituents introduced via Pd/C catalysis enhance cytotoxicity profiles, as seen in 4-alkynylthieno[2,3-d]pyrimidines evaluated against cancer cell lines .
  • Piperazine Substitution: Comparative studies with MI-2 (a menin-MLL inhibitor) revealed that 4-(4-thiazolylpiperazin-1-yl) analogs induce distinct morphological changes in leukemia cells despite similar anti-proliferative efficacy, suggesting divergent mechanisms .
  • Aromatic Side Chains: Trifluoromethyl or nitro groups at the phenyl ring improve antimicrobial activity by enhancing membrane permeability .

What in vitro assays evaluate the compound’s biological activity?

Q. Basic

  • Anti-Proliferative Assays: MTT or colony formation assays measure inhibition of cancer cell growth (e.g., pancreatic or leukemia models) .
  • Antimicrobial Testing: Broth microdilution against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with comparison to standards like amoxicillin .
  • Enzyme Inhibition: Menin-MLL interaction assays using fluorescence polarization or SPR to quantify inhibitor binding .

How do computational methods assist in target interaction studies?

Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPR55 or histone methyltransferases. For pyridyl amide derivatives, docking revealed hydrogen bonding with kinase active sites (e.g., EGFR), guiding rational design . MD simulations further assess stability of ligand-receptor complexes, as demonstrated for menin-MLL inhibitors .

How should researchers address contradictions in biological activity data?

Advanced
Contradictions (e.g., similar efficacy but divergent phenotypic outcomes across analogs) require:

  • Mechanistic Profiling: Phosphoproteomics or RNA-seq to identify pathway-specific effects .
  • Structural-Activity Relationship (SAR) Analysis: Systematic variation of substituents (e.g., comparing isopropyl vs. dimethylthiazole groups) to isolate critical pharmacophores .
  • Dose-Response Studies: EC₅₀/IC₅₀ comparisons under standardized conditions to clarify potency differences .

What synthetic challenges arise in scaling up thieno[2,3-d]pyrimidine derivatives?

Q. Advanced

  • Regioselectivity: Controlling cyclization sites during thiophene-pyrimidine fusion requires precise stoichiometry and catalysts (e.g., POCl₃ for chlorination) .
  • Purification: High-polarity intermediates often necessitate column chromatography or recrystallization in dichloromethane/hexane systems .
  • Functional Group Compatibility: Alkynyl or trifluoromethyl groups may require inert atmospheres or low-temperature conditions to prevent side reactions .

What toxicological considerations are critical for in vivo studies?

Q. Advanced

  • Acute Toxicity: Rodent LD₅₀ assays to establish safe dosing ranges .
  • Metabolite Screening: LC-MS/MS identifies hepatotoxic or nephrotoxic metabolites (e.g., oxidative degradation products) .
  • Ecotoxicology: Daphnia magna or algal growth inhibition tests assess environmental impact .

How are SAR studies optimized for thieno[2,3-d]pyrimidine-based inhibitors?

Q. Advanced

  • Fragment-Based Design: Modular assembly of piperazine, pyridine, and thienopyrimidine cores via click chemistry .
  • Bioisosteric Replacement: Substituting thiazole with oxadiazole to improve solubility while retaining target affinity .
  • 3D-QSAR Models: CoMFA or CoMSIA analyses correlate steric/electronic features with activity, guiding lead optimization .

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